[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone
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Overview
Description
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, a morpholine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group. The morpholine ring is then synthesized and attached to the pyrimidine ring. The final step involves the formation of the methanone linkage between the pyrrolidine and pyrimidine rings. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone can be compared with other similar compounds, such as:
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, with a different structural framework but similar complexity.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c20-17-13-24(12-16(17)14-4-2-1-3-5-14)18(25)15-10-21-19(22-11-15)23-6-8-26-9-7-23/h1-5,10-11,16-17H,6-9,12-13,20H2/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCECCVMQSJDV-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C(=O)N3CC(C(C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=N2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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